![molecular formula C16H15NO3S2 B5882980 2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5882980.png)
2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole
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Overview
Description
2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a benzoxazole derivative that has been synthesized using various methods. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further exploration in the field of biomedical research. In
Mechanism of Action
The mechanism of action of 2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Another proposed mechanism involves the inhibition of NF-κB signaling, which is involved in inflammation and immune response. This may contribute to the anti-inflammatory effects of the compound.
Biochemical and Physiological Effects
Studies have shown that 2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole exhibits interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and apoptosis. Another advantage is its anti-inflammatory and neuroprotective effects, which make it useful for studying the mechanisms of inflammation and neurodegeneration. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole. One area of interest is the development of analogs with improved solubility and potency. Another area is the exploration of its potential applications in combination therapy with other anticancer agents. Additionally, more research is needed to fully understand the mechanisms of action and physiological effects of this compound, which could lead to the development of new therapeutic strategies for cancer, inflammation, and neurodegeneration.
Synthesis Methods
2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole can be synthesized using various methods. One of the most common methods involves the reaction of 2-mercaptobenzoxazole with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the mercapto group with the benzylsulfonyl group, followed by cyclization to form the benzoxazole ring. Other methods involve the use of different starting materials and reaction conditions, but the overall strategy is similar.
Scientific Research Applications
2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole has been studied for its potential applications in various scientific research areas. One of the most promising areas is cancer research. Studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Other potential applications include the treatment of inflammation, neurodegenerative diseases, and infectious diseases.
properties
IUPAC Name |
2-(2-benzylsulfonylethylsulfanyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-22(19,12-13-6-2-1-3-7-13)11-10-21-16-17-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLDMPXFBBTXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(Benzylsulfonyl)ethyl]thio}-1,3-benzoxazole |
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